5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one
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Overview
Description
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is a synthetic organic compound that belongs to the pyrimidinone family. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 5, a methyl group at position 2, and a piperidin-1-ylmethyl group at position 6 makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The hydroxyl group at position 5 can be introduced through a hydroxylation reaction, while the methyl group at position 2 can be added via an alkylation reaction. The piperidin-1-ylmethyl group at position 6 can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4(1H)-pyrimidinone: Lacks the hydroxyl and piperidin-1-ylmethyl groups.
5-Hydroxy-2-methylpyrimidine: Lacks the piperidin-1-ylmethyl group.
6-(Piperidin-1-ylmethyl)pyrimidin-4(1H)-one: Lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1h)-one is unique due to the presence of all three substituents (hydroxyl, methyl, and piperidin-1-ylmethyl) on the pyrimidine ring, which may confer unique chemical and biological properties.
Biological Activity
5-Hydroxy-2-methyl-6-(piperidin-1-ylmethyl)pyrimidin-4(1H)-one, commonly referred to as a pyrimidine derivative, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Formula : C11H17N3O2
- Molecular Weight : 223.272 g/mol
- CAS Number : 13922-44-6
The compound features a pyrimidine ring substituted with a hydroxyl group, a methyl group, and a piperidinylmethyl moiety, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including this compound. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In vitro tests demonstrated that the compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicate its potency against specific bacterial strains:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
These results suggest that the compound effectively inhibits bacterial growth and may serve as a candidate for developing new antimicrobial agents .
Antifungal Activity
The compound has also shown antifungal properties in preliminary studies. It was tested against various fungal strains, revealing modest inhibitory effects, particularly against Candida species. Further research is needed to establish its efficacy and mechanism of action in antifungal applications.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes involved in critical biological pathways.
Case Study: PI3-Kinase Inhibition
A patent study revealed that this compound selectively inhibits Class I PI3-kinase enzymes. This inhibition is significant as PI3K signaling pathways are implicated in various diseases, including cancer. The selectivity of the compound for specific isoforms suggests potential therapeutic applications in oncology .
The biological activity of this compound can be attributed to its structural characteristics:
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding with target sites.
- Piperidine Ring : Contributes to the compound's ability to interact with biological membranes and enzymes.
- Methyl Substitution : Influences the electronic properties of the molecule, potentially enhancing its reactivity towards biological targets.
Research Recommendations
Further investigations are warranted to explore:
- The full spectrum of biological activities beyond antibacterial and antifungal effects.
- The pharmacokinetics and pharmacodynamics of the compound.
- Potential side effects and toxicity profiles in vivo.
Clinical Applications
Given its promising biological activity, this compound may have applications in:
- Developing new antimicrobial therapies.
- Targeting PI3K-related pathways in cancer treatment.
Properties
CAS No. |
13922-44-6 |
---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H17N3O2/c1-8-12-9(10(15)11(16)13-8)7-14-5-3-2-4-6-14/h15H,2-7H2,1H3,(H,12,13,16) |
InChI Key |
NLUOFASCVSIDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)O)CN2CCCCC2 |
Origin of Product |
United States |
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